4-Phenylthiophen-2-amine
Overview
Description
4-Phenylthiophen-2-amine, also known as 4-PTA, is a synthetic compound with a molecular formula of C10H10NS . It has a molecular weight of 175.25 .
Synthesis Analysis
This compound has been used in the synthesis of various compounds. For instance, it has been used in the synthesis of novel thiazole derivatives . It has also been used in the synthesis of N,4-diphenylthiazol-2-amine derivatives and N-acyl-4-phenylthiazol-2-amines .Molecular Structure Analysis
The linear formula of this compound is C10H9NS . Its InChI Code is 1S/C10H9NS/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-7H,11H2 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .Scientific Research Applications
Antimicrobial Activity
4-Phenylthiophen-2-amine derivatives have been studied for their antimicrobial properties. Prasad et al. (2017) synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives and evaluated them for antibacterial activity, showing promising results against various bacterial strains (Prasad et al., 2017).
Chemical Synthesis and Characterization
Several studies have focused on the chemical synthesis and characterization of this compound derivatives. For instance, Duvauchelle et al. (2022) described a method for trifluoromethyl hydroxyalkylation of 5-phenylthiophen-2-amine using α-trifluoromethyl ketones, highlighting a new approach in synthetic chemistry (Duvauchelle et al., 2022). Nadaf et al. (2019) synthesized N,4-diphenyl thiazole-2-amine derivatives, providing insights into their crystal structure and molecular interactions (Nadaf et al., 2019).
Electroactive Polymers
The application of this compound derivatives in the development of electroactive polymers has been explored. Chahma et al. (2007) developed polymers based on ethylenedioxythiophene and triarylamine conjugates, demonstrating their potential in electronic applications (Chahma et al., 2007).
Photoluminescent Materials
Ekinci et al. (2000) studied the electrooxidation of 2-amino-3-cyano-4-phenylthiophene, identifying it as a new class of photoluminescent material. This finding suggests potential applications in optoelectronic devices (Ekinci et al., 2000).
Catalysts in Chemical Reactions
This compound derivatives have also been used as catalysts in chemical reactions. Rossetto et al. (2015) utilized these compounds in the oligomerization of ethylene and propylene, demonstrating their effectiveness in catalytic processes (Rossetto et al., 2015).
Electrochromic Devices
Research has also been conducted on the use of this compound derivatives in electrochromic devices. Cheng et al. (2012) synthesized a star-shaped molecule based on thiophene and triphenylamine, showing its potential in electrochromic applications (Cheng et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
4-phenylthiophen-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-7H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDLLXZOOHLVHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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